molecular formula C13H14N6O B2641721 N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1355801-64-7

N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B2641721
CAS No.: 1355801-64-7
M. Wt: 270.296
InChI Key: DRKUIDUPQVWKRI-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a cyanopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-(1H-1,2,3,4-tetrazol-1-yl)benzyl chloride can be prepared by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

  • Introduction of the Cyanopropyl Group: : The cyanopropyl group can be introduced through a nucleophilic substitution reaction. For example, 1-bromopropane can react with sodium cyanide to form 1-cyanopropane.

  • Coupling Reaction: : The final step involves coupling the tetrazole derivative with the cyanopropyl derivative. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyanopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability. Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide largely depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The cyanopropyl group can enhance lipophilicity, improving cell membrane permeability and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: can be compared with other tetrazole-containing compounds such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-(1-cyanopropyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-2-11(8-14)16-13(20)7-10-3-5-12(6-4-10)19-9-15-17-18-19/h3-6,9,11H,2,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUIDUPQVWKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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